ADB-BUTINACA N-butanoic acid metabolite is a significant compound related to the synthetic cannabinoid ADB-BUTINACA, which has garnered attention for its psychoactive properties. The compound is structurally characterized as N-[1-(aminocarbonyl)-2,2-dimethylpropyl]-1-butyl-1H-indazole-3-carboxamide, with a molecular formula of C18H26N4O2 and a molecular weight of 330.43 g/mol . This metabolite is primarily studied for its implications in forensic toxicology and drug testing.
ADB-BUTINACA was first reported in the United States in early 2021, found in plant-like materials seized by law enforcement . The N-butanoic acid metabolite is a product of the metabolic processes that occur in humans after exposure to ADB-BUTINACA, making it an important subject for analytical chemistry and toxicology studies.
ADB-BUTINACA N-butanoic acid metabolite belongs to the class of synthetic cannabinoids, specifically designed to interact with cannabinoid receptors in the brain. Its classification is crucial for understanding its pharmacological effects and potential legal implications.
The synthesis of ADB-BUTINACA N-butanoic acid metabolite typically involves multi-step chemical reactions starting from precursors such as methyl indazole-3-carboxylate. Notable synthetic routes include:
The synthesis requires specialized laboratory equipment and skilled personnel due to the complexity of the reactions involved. The characterization of the synthesized compound is typically performed using nuclear magnetic resonance (NMR) spectroscopy and mass spectrometry to confirm structure and purity.
The molecular structure of ADB-BUTINACA N-butanoic acid metabolite can be represented as follows:
ADB-BUTINACA undergoes extensive metabolic transformations in the body, primarily through phase I reactions such as mono-hydroxylation. The identification of metabolites includes:
The metabolic pathways are analyzed using human hepatocytes and liver microsomes, with methods including liquid chromatography-tandem mass spectrometry (LC-MS/MS) for detection and quantification of metabolites in biological samples .
ADB-BUTINACA acts as a potent agonist at cannabinoid receptors CB1 and CB2, mimicking the effects of natural cannabinoids like tetrahydrocannabinol. The mechanism involves:
Studies indicate that ADB-BUTINACA exhibits low nanomolar potency, suggesting strong efficacy in activating cannabinoid receptors .
ADB-BUTINACA N-butanoic acid metabolite serves multiple roles in scientific research:
ADB-BUTINACA (N-[1-amino-3,3-dimethyl-1-oxobutan-2-yl]-1-butyl-1H-indazole-3-carboxamide) represents a potent synthetic cannabinoid receptor agonist (SCRA) belonging to the indazole-3-carboxamide class. Its emergence exemplifies the continuous structural evolution employed by clandestine laboratories to circumvent legislative controls on new psychoactive substances (NPS). Like other SCRAs, ADB-BUTINACA undergoes extensive hepatic biotransformation, generating multiple metabolites critical for confirming consumption in forensic settings. Among these, the N-butanoic acid metabolite (formed via oxidation of the terminal methyl group on the butyl tail) has emerged as a biomarker of exceptional forensic utility due to its metabolic stability, excretion profile, and structural specificity to the parent compound.
ADB-BUTINACA first appeared on the global NPS scene around 2019, with initial identifications reported in European seizures. By 2020-2021, it rapidly proliferated, becoming a dominant synthetic cannabinoid in specific markets and usage environments. Its prevalence is particularly notable within closed, high-risk populations such as prisons, where discreet administration methods like infused papers are common. Data from Scottish prisons illustrates this stark rise: ADB-BUTINACA was detected in 60.4% of synthetic cannabinoid-infused paper samples tested between January and July 2021 [7]. This pattern was not isolated to the United Kingdom; similar surges were documented in seizures across the European Union, the United States, and Asia-Pacific regions like Singapore, reflecting its global distribution networks [1] [3].
The resilience of ADB-BUTINACA supply, despite international control efforts such as China's 2021 generic SCRA ban, is partly attributable to innovations in clandestine production. Recent forensic investigations uncovered a shift towards "semi-finished" kits utilizing unscheduled "tail-less" precursors (e.g., ADB-INACA). These precursors undergo simple one-step alkylation synthesis to yield controlled SCRAs like ADB-BUTINACA. Evidence of this method was found in a Swiss clandestine laboratory and in seized samples from Scottish prisons and United States forensic casework, where mixtures of ADB-BUTINACA and its precursor ADB-INACA were consistently identified throughout 2023 and 2024 [6]. This production strategy facilitates the continued market presence of pre-ban, high-potency SCRAs like ADB-BUTINACA.
Table 1: Documented Prevalence of ADB-BUTINACA in Select Regions (2020-2024)
| Region/Context | Time Period | Detection Rate/Key Findings | Source |
|---|---|---|---|
| Scottish Prisons (Infused Papers) | Jan - Jul 2021 | Detected in 60.4% of SCRA-infused papers | [7] |
| Global NPS Market | 2023 - 2024 | Continued detection despite controls; linked to "semi-finished" precursor kits (e.g., ADB-INACA) | [6] |
| Seizures (EU, US, Singapore) | Post-2019 | Widely identified in seized powders, liquids (e.g., vapes), and infused papers | [1] [3] [7] |
Detecting ADB-BUTINACA consumption presents significant analytical challenges. The parent compound is typically present in biological samples (blood, urine) at very low concentrations and for a very short duration post-consumption due to rapid and extensive metabolism. Consequently, identifying stable, abundant, and structurally diagnostic metabolites in urine is paramount for effective surveillance and forensic confirmation of use. Traditional reliance on parent compound detection yields unacceptably high false-negative rates, underscoring the critical need for robust metabolite biomarkers.
Research led by Professor Eric Chan at the National University of Singapore marked a significant breakthrough in addressing this challenge for ADB-BUTINACA. Utilizing innovative in vitro metabolic approaches with human liver enzymes instead of lengthy chemical synthesis, the team identified 15 distinct ADB-BUTINACA metabolites. Among these, four metabolites were proposed as optimal urinary biomarkers based on their metabolic stability and detectability profiles. Crucially, the N-butanoic acid metabolite (resulting from ω-oxidation of the terminal methyl group of the N-butyl tail, followed by further oxidation to the carboxylic acid) emerged as a highly valuable candidate. Its significance stems from its relatively long detection window compared to the parent compound and other phase I metabolites, its structural uniqueness to ADB-BUTINACA (reducing cross-reactivity concerns), and its consistent presence in authentic urine samples from known abusers [3].
This metabolite-centric approach significantly enhances the sensitivity and reliability of urine-based drug testing programs. Prior to these findings, routine forensic monitoring relied on only three known ADB-BUTINACA metabolites, which were sometimes absent or present at very low concentrations in abusers' urine, leading to potential missed detections. The identification and validation of the N-butanoic acid metabolite, alongside other key hydroxylated metabolites, provide forensic laboratories with a more comprehensive and effective biomarker panel [3] [7]. This methodology – identifying metabolites via in vitro liver systems – is now recognized as a powerful strategy applicable to the metabolic characterization of other emerging synthetic cannabinoids, thereby bolstering global NPS abuse surveillance capabilities.
Table 2: Key Characteristics of ADB-BUTINACA N-Butanoic Acid Metabolite as a Biomarker
| Characteristic | Significance for Detection |
|---|---|
| Formation Pathway | Terminal oxidation (ω-oxidation) of the N-butyl tail's methyl group to carboxylic acid (Phase I metabolism). |
| Stability | Exhibits high metabolic stability, resisting further rapid Phase II conjugation, prolonging detection window. |
| Excretion | Primarily excreted in urine, often conjugated with glucuronic acid (Phase II), requiring hydrolysis for optimal detection. |
| Specificity | Structural modification is highly specific to the N-butyl tail of ADB-BUTINACA, minimizing risk of false positives. |
| Detection Window | Offers a longer detectable presence in urine compared to the rapidly cleared parent ADB-BUTINACA and earlier metabolites. |
| Analytical Target | Key target for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods in urine drug testing programs. |
While the N-butanoic acid metabolite itself possesses significantly reduced or negligible cannabinoid receptor (Cannabinoid 1 receptor) activity compared to the highly potent parent ADB-BUTINACA (reported in vitro EC₅₀ ~11.5 nM for Cannabinoid 1 receptor activation [7]), its toxicological significance extends far beyond direct receptor interactions. Its primary importance lies in its role as the definitive indicator of ADB-BUTINACA exposure. However, understanding its formation and disposition contributes crucially to interpreting intoxication timelines and potential hepatotoxic pathways.
The formation of the N-butanoic acid metabolite occurs primarily in the liver via cytochrome P450 (CYP)-mediated ω-oxidation and subsequent dehydrogenation. This places significant metabolic burden on hepatic enzymes. Non-targeted metabolomic studies investigating ADB-BUTINACA's impact on liver cells (in vitro models) reveal substantial disruption to core metabolic pathways, including energy metabolism (tricarboxylic acid cycle intermediates), amino acid metabolism, and lipid homeostasis, following exposure to ADB-BUTINACA [5]. While the direct contribution of the N-butanoic acid metabolite to this observed hepatotoxicity is not fully elucidated, its presence serves as a biomarker of significant hepatic processing of the parent SCRA. The sheer quantity of this metabolite formed – often a major urinary excretion product – underscores the extent of hepatic metabolism required to clear ADB-BUTINACA from the body, potentially contributing to metabolic stress or interacting with other toxicity mechanisms initiated by the parent drug or reactive intermediates.
Advanced analytical techniques, particularly Ultra-High-Performance Liquid Chromatography coupled to Quadrupole-Orbitrap High-Resolution Mass Spectrometry (UHPLC-Q-Orbitrap-HRMS), are indispensable for characterizing this metabolite and its Phase II conjugates (glucuronides). Molecular docking studies, although primarily applied to the parent compound and its reactive intermediates, help model potential interactions with drug-metabolizing enzymes. These techniques confirm the structure of the N-butanoic acid metabolite and provide insights into its biotransformation sequence and potential secondary interactions [5]. Crucially, from a forensic perspective, the N-butanoic acid metabolite's physicochemical properties (polarity due to the carboxylic acid group) make it amenable to extraction and detection using standard LC-MS/MS methodologies employed in toxicology laboratories. Its stability throughout sample storage, preparation, and analysis further solidifies its position as a reliable and practical target for confirming ADB-BUTINACA intake in both clinical and forensic toxicology casework, effectively linking exposure to observed adverse effects where applicable [3] [5] [7].
CAS No.: 1180-25-2
CAS No.: 5809-08-5
CAS No.: 193-98-6
CAS No.: 73545-11-6
CAS No.: 194-03-6